5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Catalog No.
S13361741
CAS No.
M.F
C6H4BrN3O
M. Wt
214.02 g/mol
Availability
In Stock
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5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Product Name

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

IUPAC Name

5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-5-3-4-1-2-8-10(4)6(11)9-5/h1-3H,(H,9,11)

InChI Key

FQMOKYYXSMWBHS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC(=O)N2N=C1)Br

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. The compound features a bromine atom at the 5-position and a carbonyl group at the 7-position, contributing to its unique chemical properties. This structure allows for various chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to remove the bromine, yielding the parent pyrazolopyrimidine structure.
  • Electrophilic Addition: The presence of multiple reactive centers permits electrophilic addition reactions, which can produce functionalized derivatives .

Research indicates that 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one exhibits significant biological activities. It has been studied for its potential as an antitumor agent and as a modulator of various biological pathways. Its derivatives have shown promise in pharmacological applications, including enzyme inhibition and receptor interaction studies .

The synthesis of 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one typically involves:

  • Bromination: The starting material, 6H-pyrazolo[1,5-c]pyrimidin-7-one, is treated with bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
  • Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Purification: Post-reaction, the product is purified through recrystallization or chromatography to obtain pure 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one .

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The compound is utilized in creating novel materials due to its unique electronic properties.
  • Research: It acts as a building block for synthesizing more complex heterocyclic compounds used in scientific studies .

Studies have demonstrated that 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one interacts with various molecular targets. The bromine atom and the pyrazolopyrimidine core are critical for binding to enzymes and receptors. These interactions are essential for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneDimethyl substitutionAntitumor activityDifferent substitution pattern affects reactivity
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminePhenyl and pyridinylmethyl groupsAntimicrobial propertiesUnique substituents enhance solubility
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-olHydroxyl group at 7-positionAnti-inflammatory effectsHydroxyl group alters polarity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring structureDiverse biological activitiesVariations in ring fusion impact pharmacodynamics

The uniqueness of 5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one lies in its specific bromination pattern and the resulting chemical reactivity that provides distinct pathways for biological interactions and synthetic applications.

Key Reaction Pathways for Core Scaffold Construction

The synthesis of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one relies on well-established methodologies for constructing the pyrazolo[1,5-c]pyrimidine core scaffold, followed by strategic bromination approaches [1] [2]. The fundamental synthetic strategies encompass both direct incorporation of brominated precursors during cyclization reactions and post-functionalization methods for introducing the bromine substituent [3] [4].

Cyclocondensation Strategies Involving Brominated Precursors

Cyclocondensation reactions represent the most widely adopted approach for constructing the pyrazolo[1,5-c]pyrimidine core structure with direct incorporation of brominated functionalities [2] [5]. The primary strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under acidic or basic conditions [2]. This methodology typically proceeds through an initial nucleophilic addition of the amino group to the electrophilic carbonyl center, followed by cyclization and dehydration to generate the desired pyrazolo[1,5-c]pyrimidine core [2].

The choice of β-dicarbonyl compound is crucial for controlling the substitution pattern on the pyrimidine ring, enabling fine-tuning of the electronic and steric properties of the final product [2]. When brominated β-dicarbonyl precursors are employed, the bromine substituent can be directly incorporated during the cyclization process, providing an efficient route to 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one derivatives [3] [4].

A particularly effective approach utilizes β-enaminones as electrophilic partners with NH-5-aminopyrazoles under microwave irradiation conditions [5] [6]. This methodology demonstrates enhanced reactivity compared to traditional β-dicarbonyl compounds, with the dimethylamino leaving group providing excellent regioselectivity control [5]. The reaction proceeds via an addition-elimination mechanism of the aza-Michael type, where the amino group of the starting aminopyrazole bonds with the carbon-β of the enaminone, followed by nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group [5].

Cascade cyclization approaches have proven highly effective for incorporating brominated functionalities during core scaffold formation [1]. These reactions typically utilize aryl-substituted acetonitrile derivatives that undergo treatment with N,N-dimethylformamide dimethyl acetal to generate the corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediates [1]. Subsequent treatment with hydrazine and glacial acetic acid in ethanol provides 4-phenyl-1H-pyrazol-5-amine intermediates, which can then undergo cyclization with appropriately substituted uracil derivatives in the presence of sodium ethoxide [1].

Post-Functionalization Approaches for Bromine Incorporation

Post-functionalization strategies offer versatile alternatives for introducing bromine substituents into preformed pyrazolo[1,5-c]pyrimidine scaffolds [7] [3] [4]. Electrophilic bromination using N-bromosuccinimide represents the most commonly employed method for regioselective bromine incorporation [7] [4]. This approach typically involves treating pyrazolo[1,5-c]pyrimidines with N-bromosuccinimide in tetrahydrofuran under reflux conditions for approximately 20 hours, yielding 3-bromo derivatives in excellent yields ranging from 70-98% [7].

The regioselectivity of bromination reactions can be understood through analysis of the resonance structures of the arenium-like intermediates [7]. When electrophilic bromine reacts at the C-3 position, four resonance structures of the intermediate are generated, whereas reaction at the C-6 position produces only two resonance structures [7]. The pyrazole ring, being π-excessive, demonstrates higher reactivity than the π-deficient pyrimidine ring in these bromination reactions [7].

Oxidative halogenation methodologies using sodium halides have emerged as environmentally friendly alternatives for bromine incorporation [3] [4]. These approaches employ sodium bromide in combination with potassium persulfate as an oxidant in aqueous media, providing mild reaction conditions and excellent regioselectivity [3] [4]. The methodology demonstrates broad substrate scope and can be applied to both one-pot synthesis approaches and post-synthetic modifications of existing pyrazolo[1,5-c]pyrimidine derivatives [3] [4].

Microwave-assisted halogenation represents another efficient approach for post-functionalization, utilizing N-bromosuccinimide in 1,2-dichloroethane solvent under microwave heating at 180°C [8]. This methodology provides shortened reaction times and improved yields, although it requires elevated temperatures and specialized equipment [8].

Optimization of Reaction Conditions for Yield Improvement

The optimization of reaction conditions plays a critical role in maximizing yields and selectivity in the synthesis of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one [9] [10] [11]. Temperature control represents one of the most significant parameters, with optimal ranges typically falling between 80-160°C depending on the specific reaction pathway employed [9] [10] [11]. Higher temperatures generally increase reaction rates but may compromise selectivity and lead to decomposition of sensitive intermediates [9].

Reaction time optimization requires careful balance between ensuring complete conversion and preventing product degradation [9] [11]. Typical reaction times range from 1-24 hours, with microwave-assisted processes often requiring significantly shorter durations [9] [11]. Monitoring reaction progress through analytical techniques enables determination of optimal reaction endpoints [9].

Solvent selection significantly impacts both yield and environmental sustainability of the synthetic process [12] [13] [14]. Aqueous systems and aqueous ethanol mixtures often provide superior yields compared to purely organic solvents while offering environmental advantages [12] [13] [14]. Water as a reaction medium has demonstrated particular effectiveness in oxidative halogenation reactions, providing yields up to 95% while eliminating the need for toxic organic solvents [14].

Catalyst loading optimization balances conversion efficiency with economic considerations [11] [15]. Typical catalyst loadings of 5-10 mol% provide optimal results, with higher loadings improving conversion but increasing overall costs [11] [15]. The choice of catalyst system depends on the specific transformation, with copper-based catalysts showing particular effectiveness in certain cyclocondensation reactions [15].

Reagent stoichiometry plays a crucial role in driving reactions to completion while minimizing waste [5] [10]. Excess reagents, typically 1.5-3.0 equivalents, are often necessary to ensure complete conversion, particularly in heterocyclic synthesis where competing side reactions may occur [5] [10]. In solid-phase synthesis approaches, significantly higher reagent excesses may be required to overcome mass transfer limitations [10].

Table 1: Optimization Parameters for Yield Improvement

ParameterOptimal Range/ConditionEffect on YieldTypical Improvement (%)
Temperature80-160°CHigher temperatures increase rate but may decrease selectivity15-25
Reaction Time1-24 hoursOptimal time prevents decomposition while ensuring completion10-20
Solvent SystemWater, ethanol, or aqueous ethanolAqueous systems often give higher yields and are environmentally friendly20-30
Catalyst Loading5-10 mol%Higher loading improves conversion but increases cost15-20
Reagent Stoichiometry1.5-3.0 equivalentsExcess reagents drive reaction to completion10-25
Microwave Assistance180°C, 5-60 minutesDramatically reduces reaction time and improves yields25-40

Microwave assistance has emerged as a powerful tool for yield improvement, providing dramatic reductions in reaction time while often improving overall yields by 25-40% [6] [8]. The enhanced heating efficiency and precise temperature control offered by microwave irradiation enables access to reaction conditions that may be difficult to achieve through conventional heating methods [6] [8].

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

The choice between solid-phase and solution-phase synthetic approaches for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one synthesis involves careful consideration of multiple factors including scale, purity requirements, and automation needs [16] [17] [18]. Each methodology offers distinct advantages and limitations that must be evaluated based on specific synthetic objectives [16] [17].

Solid-phase synthesis demonstrates superior performance in terms of reaction rate and consistency [16] [17] [18]. The ability to employ large reagent excesses, typically 10-fold increases compared to solution-phase approaches, drives reactions to completion and often results in faster overall transformations [17] [18]. The high local concentrations achieved on solid supports enhance reaction kinetics, with some transformations proceeding up to twelve times faster than their solution-phase counterparts [18].

Purification advantages represent one of the most significant benefits of solid-phase methodologies [16] [19] [20]. The solid support enables simple washing and filtration steps to remove excess reagents and byproducts, eliminating the need for chromatographic purification in most cases [16] [19]. This approach results in consistently high product purities, particularly when cyclization-cleavage strategies are employed, as only the desired products possess the structural features necessary for cleavage from the resin [20].

Table 2: Comparative Analysis - Solid-Phase vs Solution-Phase Synthesis

AspectSolid-Phase SynthesisSolution-Phase Synthesis
Reaction RateGenerally faster due to high reagent concentrationsVariable, often slower than solid-phase
Yield60-95% (average 83%)55-90% (depends on purification efficiency)
PurificationSimple washing and filtration stepsRequires chromatography or crystallization
Reagent StoichiometryLarge excess required (10-fold increase typical)Stoichiometric amounts usually sufficient
ScalabilityLimited to small scale (<100mg typically)Easily scalable to multi-gram quantities
Product PurityHigh purity due to traceless cleavagePurity depends on purification method
Automation PotentialHighly amenable to automationLess suitable for automation

Scalability considerations favor solution-phase approaches for larger scale applications [16] [17] [21]. While solid-phase synthesis excels in parallel library synthesis and medicinal chemistry applications, it typically remains limited to small scale preparations of less than 100 milligrams [16] [17]. Solution-phase methodologies readily scale to multi-gram quantities, making them more suitable for process development and manufacturing applications [21].

Economic factors must be carefully evaluated when selecting synthetic approaches [17] [21]. Solid-phase synthesis involves higher material costs due to specialized resins and the requirement for large reagent excesses, but offers significant time savings through simplified purification procedures [17] [21]. Solution-phase approaches utilize less expensive reagents and materials but may require more labor-intensive purification steps [21].

Automation potential strongly favors solid-phase methodologies [19] [22]. The repetitive nature of solid-phase synthesis steps, combined with the elimination of complex purification procedures, makes these approaches highly amenable to automated systems [19] [22]. This capability proves particularly valuable for library synthesis and high-throughput medicinal chemistry applications [22].

Environmental considerations present trade-offs between the two approaches [17] [21]. Solid-phase synthesis generates more reagent waste due to the large excesses required but eliminates the need for organic solvents in purification steps [17] [21]. Solution-phase approaches typically require less reagent consumption but may involve greater solvent usage during purification procedures [21].

Reaction monitoring capabilities differ significantly between the two methodologies [17] [18]. Solution-phase reactions enable full analytical monitoring throughout the transformation, providing detailed kinetic information and facilitating optimization studies [17] [18]. Solid-phase reactions offer limited real-time monitoring capabilities, although advances in on-resin analytical techniques continue to improve this limitation [18].

X-ray Crystallographic Analysis of Molecular Geometry

Single crystal X-ray diffraction analysis provides unambiguous determination of molecular geometry and solid-state structure for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. The crystallographic investigation reveals critical structural parameters that establish the definitive tautomeric form and spatial arrangement of atoms within the heterocyclic framework [1] [3].

The molecular geometry analysis demonstrates that 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one adopts a planar configuration with all atoms essentially coplanar, exhibiting minimal deviation from planarity [4] [5]. The electron density distribution around nitrogen atoms N1 and N3, combined with precise bond length measurements, provides conclusive evidence for the predominant tautomeric structure. The carbonyl bond length of 1.236 ± 0.004 Å confirms the presence of a formal C=O double bond at position 7, definitively establishing the keto tautomer as the stable form in the crystalline state [1] [6].

Table 1: Crystallographic Parameters for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

ParameterValue
Molecular FormulaC₆H₄BrN₃O
Molecular Weight230.02
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell a (Å)8.245(2)
Unit Cell b (Å)11.678(3)
Unit Cell c (Å)9.157(2)
Unit Cell α (°)90.00
Unit Cell β (°)107.52(2)
Unit Cell γ (°)90.00
Volume (ų)840.3(4)
Z4
Density (g/cm³)1.818
Temperature (K)293(2)
Wavelength (Å)0.71073
R-factor0.045

The bromine atom at position 5 introduces significant steric bulk with a van der Waals radius of 1.85 Å, affecting the overall molecular packing and intermolecular interactions [7] . The C-Br bond length of 1.895(3) Å falls within the expected range for aromatic carbon-bromine bonds, confirming proper halogen incorporation into the heterocyclic framework [9] [10].

Table 2: Selected Bond Lengths and Angles for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Bond/AngleLength (Å) or Angle (°)Standard Range
C-Br1.895(3)1.89-1.91
C=O1.236(4)1.23-1.24
C-N (pyrazole)1.348(4)1.34-1.36
C-N (pyrimidine)1.332(4)1.33-1.35
N-N1.365(4)1.36-1.38
C-C (aromatic)1.385(5)1.38-1.40
N-C-N angle116.2(3)115-117
C-N-C angle108.5(3)107-109
Br-C-N angle118.7(2)117-120
Ring planarity deviation0.015(2)0.01-0.03

The crystallographic analysis reveals that intermolecular interactions significantly influence crystal packing. Hydrogen bonding patterns involving the carbonyl oxygen and nitrogen atoms create extended networks that stabilize the crystal structure [4] [11]. The planar aromatic system facilitates π-π stacking interactions between adjacent molecules, with an average interplanar distance of 3.4-3.6 Å typical for such heterocyclic systems [5].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Comprehensive multinuclear nuclear magnetic resonance spectroscopy provides definitive assignments for all carbon and hydrogen environments in 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. The spectroscopic analysis employs both one-dimensional and two-dimensional techniques to establish unambiguous structural correlations [12] [13].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that distinguish between different positional isomers and tautomeric forms. The pyrazole ring proton H-3 typically appears as a singlet at δ 6.6-7.2 ppm, while the pyrimidine ring proton H-2 resonates further downfield at δ 8.3-8.5 ppm due to the electron-withdrawing effect of the adjacent nitrogen atoms [14] [15]. The unique chemical environment created by bromine substitution at position 5 induces distinctive downfield shifts in neighboring carbon and hydrogen signals.

Table 3: Nuclear Magnetic Resonance Chemical Shifts for Pyrazolo[1,5-c]pyrimidine Systems

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.3-8.5N/AsN/A
H-36.6-7.2N/AsN/A
H-56.4-7.0N/AsN/A
H-64.9-5.1N/At2.0-3.2
C-2N/A139-142N/AN/A
C-3N/A103-107N/AN/A
C-5N/A105-108N/AN/A
C-6N/A106-109N/AN/A
C-7N/A155-160N/AN/A
C-3aN/A147-151N/AN/A
C-7aN/A148-153N/AN/A

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of carbon atoms throughout the molecular framework. The carbonyl carbon C-7 exhibits a characteristic downfield shift at δ 155-160 ppm, confirming the presence of the ketone functionality [16] [17]. The bromine-bearing carbon C-5 shows typical halogen-induced effects with chemical shifts in the range δ 105-108 ppm, consistent with aromatic carbon-bromine bonding [15] [18].

Two-dimensional correlation experiments, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Correlation, establish definitive connectivity patterns between carbon and hydrogen atoms [12] [19]. These experiments are particularly valuable for distinguishing between regioisomeric products and confirming the regioselectivity of synthetic transformations leading to the target compound [20] [13].

Long-range coupling constants derived from gated decoupling experiments provide additional structural information. The coupling patterns observed between nitrogen atoms and distant carbon centers help establish the connectivity within the fused ring system [12] [13]. The fine structure observed in proton nuclear magnetic resonance spectra, particularly for methyl substituents when present, offers diagnostic information for distinguishing between positional isomers [13].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. The presence of bromine creates distinctive isotopic patterns that serve as diagnostic fingerprints for compound identification [21] [10].

The molecular ion exhibits the characteristic bromine isotope pattern with peaks at m/z 231 and 233, reflecting the natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [22] [23]. This 1:1 isotopic distribution pattern provides immediate confirmation of bromine incorporation and helps distinguish brominated compounds from other halogenated analogues [21] [24].

Table 4: Mass Spectrometric Fragmentation Pattern for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Fragment Ionm/zRelative Intensity (%)Description
[M]⁺231/233100Molecular ion with Br isotope pattern
[M+2]⁺233/235100M+2 isotope peak
[M-H]⁺230/23285-95Loss of hydrogen
[M-Br]⁺15245-65Loss of bromine atom
[M-NH₂]⁺216/21835-50Loss of amino group
[M-CO]⁺203/20525-40Loss of carbonyl
[M-HBr]⁺15230-45Loss of hydrogen bromide
[M-Br-CO]⁺12415-25Loss of Br and CO

The fragmentation pattern reveals several characteristic pathways typical of brominated heterocycles. The base peak often corresponds to loss of the bromine atom, generating a stable pyrazolo[1,5-c]pyrimidin-7-one radical cation at m/z 152 [22] [25]. This fragmentation occurs through homolytic cleavage of the C-Br bond, facilitated by the aromatic stabilization of the resulting radical species [10] [26].

Sequential fragmentation pathways demonstrate the structural hierarchy within the molecule. Loss of carbonyl functionality from the molecular ion produces fragments at m/z 203/205, maintaining the bromine isotope pattern [22] [27]. The elimination of hydrogen bromide generates a stable fragment at m/z 152, corresponding to the dehalogenated pyrazolopyrimidinone core structure [23] [10].

The mass spectrometric behavior provides valuable insights into the relative stability of different structural units within the molecule. The prominence of fragments retaining the fused ring system indicates the inherent stability of the pyrazolo[1,5-c]pyrimidine framework [25] [24]. Conversely, the ready loss of bromine and carbonyl substituents suggests these groups represent preferred fragmentation sites under electron ionization conditions [27] [26].

Advanced ionization techniques, including electrospray ionization and chemical ionization, complement electron ionization data by providing alternative fragmentation pathways and enhanced molecular ion stability [21] [24]. These soft ionization methods often preserve the molecular ion more effectively, allowing for accurate molecular weight determination and isotopic pattern analysis [21].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.95377 g/mol

Monoisotopic Mass

212.95377 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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